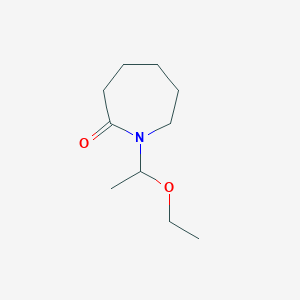![molecular formula C9H16O2Si B15298589 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H16O2Si. It is characterized by the presence of a cyclobutene ring, a carboxylic acid group, and a trimethylsilyl group attached to the methyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving appropriate precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学研究应用
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing biological activity.
相似化合物的比较
Similar Compounds
Cyclobutene-1-carboxylic acid: Lacks the trimethylsilyl group, making it less stable and less reactive.
Trimethylsilylcyclobutane: Lacks the carboxylic acid group, limiting its applications in biological research.
Cyclobutene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.
Uniqueness
4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is unique due to the presence of both the trimethylsilyl group and the carboxylic acid group. This combination enhances its stability, reactivity, and versatility in various scientific research applications.
属性
分子式 |
C9H16O2Si |
|---|---|
分子量 |
184.31 g/mol |
IUPAC 名称 |
4-(trimethylsilylmethyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)6-7-4-5-8(7)9(10)11/h5,7H,4,6H2,1-3H3,(H,10,11) |
InChI 键 |
VMOBPJKOIUDUJM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


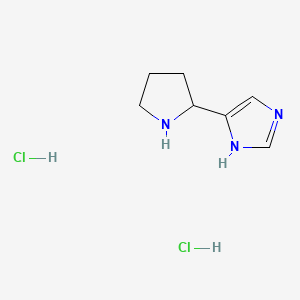

![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
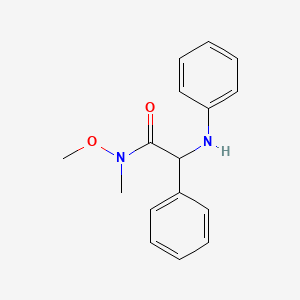
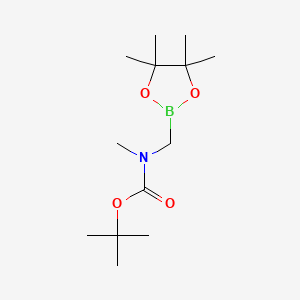
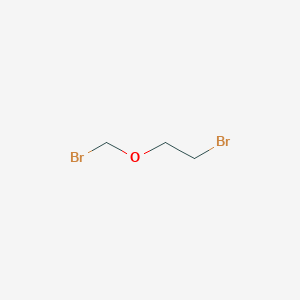
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)

![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
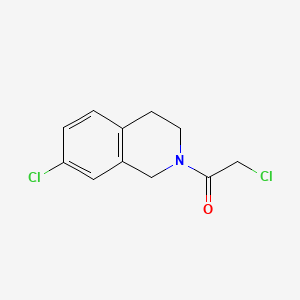
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
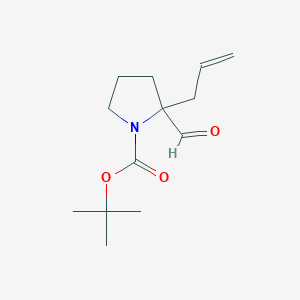
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
